Methyl 3,5-dichloro-4-(3-chloropropoxy)benzoate
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Overview
Description
Methyl 3,5-dichloro-4-(3-chloropropoxy)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of two chlorine atoms on the benzene ring and a chloropropoxy group attached to the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-dichloro-4-(3-chloropropoxy)benzoate typically involves the esterification of 3,5-dichloro-4-(3-chloropropoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-dichloro-4-(3-chloropropoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic substitution: Products depend on the nucleophile used, such as amines or thiols.
Hydrolysis: 3,5-dichloro-4-(3-chloropropoxy)benzoic acid and methanol.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3,5-dichloro-4-(3-chloropropoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloro-4-(3-chloropropoxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 3,5-dichloropyridine-4-carboxylate: Shares structural similarities but differs in the presence of a pyridine ring instead of a benzene ring.
Methyl 3,5-dichloroisonicotinate: Another related compound with a similar substitution pattern on a different aromatic ring.
Uniqueness: Methyl 3,5-dichloro-4-(3-chloropropoxy)benzoate is unique due to the presence of the chloropropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
IUPAC Name |
methyl 3,5-dichloro-4-(3-chloropropoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3O3/c1-16-11(15)7-5-8(13)10(9(14)6-7)17-4-2-3-12/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUJKHTXQNAHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)OCCCCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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